molecular formula C19H15N5OS B2819361 N-(naphthalen-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1323669-21-1

N-(naphthalen-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2819361
CAS No.: 1323669-21-1
M. Wt: 361.42
InChI Key: XZHGKYPOXUNVPE-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features a naphthalene ring, a pyrimidine ring, and a thiazole ring

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes such as α-amylase and protein kinase B (PKB or Akt) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion and cell proliferation and survival, respectively .

Mode of Action

Similar compounds have been reported to inhibit their targets through competitive inhibition . This involves the compound binding to the active site of the enzyme, preventing the substrate from binding, and thus inhibiting the enzyme’s activity .

Biochemical Pathways

Similar compounds have been shown to affect pathways such as cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . These pathways are crucial for various cellular functions, including cell growth and survival .

Result of Action

Similar compounds have been reported to cause changes in the microscopic morphology of their targets, such as hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These changes can disrupt the normal functioning of the cells, leading to their death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its distribution within the body and its ability to reach its target . Additionally, the compound is reported to have a certain degree of light and heat stability, which can influence its stability under different environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrimidine and naphthalene groups. Common reagents and conditions include:

    Thiazole formation: Using thiourea and α-haloketones under basic conditions.

    Pyrimidine attachment: Utilizing nucleophilic substitution reactions.

    Naphthalene integration: Through Friedel-Crafts acylation or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of sulfoxides or sulfones.

    Reduction: Potentially reducing the thiazole ring to a thiazolidine.

    Substitution: Particularly nucleophilic aromatic substitution on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halides and nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Possible applications in materials science or as a catalyst.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide analogs: Compounds with slight modifications in the naphthalene, pyrimidine, or thiazole rings.

    Other thiazole-containing compounds: Such as thiazolidines or thiazolines.

    Pyrimidine derivatives: Including various substituted pyrimidines.

Uniqueness

This compound is unique due to its specific combination of aromatic rings and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-naphthalen-1-yl-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-17(23-16-8-3-6-13-5-1-2-7-15(13)16)11-14-12-26-19(22-14)24-18-20-9-4-10-21-18/h1-10,12H,11H2,(H,23,25)(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHGKYPOXUNVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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